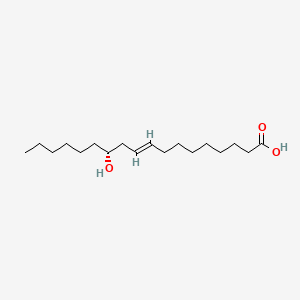![molecular formula C16H26N2O2 B3430304 2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol CAS No. 819802-31-8](/img/new.no-structure.jpg)
2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol is a chemical compound with a molecular formula of C16H26N2O2 and a molecular weight of 278.39 g/mol This compound features a piperazine ring substituted with a 4-methoxy-2,3-dimethylbenzyl group and an ethanol moiety
Métodos De Preparación
The synthesis of 2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol typically involves the reaction of 4-methoxy-2,3-dimethylbenzyl chloride with piperazine, followed by the addition of ethanol. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions to ensure complete conversion .
Análisis De Reacciones Químicas
2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
Aplicaciones Científicas De Investigación
2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with potential activity as central nervous system agents.
Biological Studies: The compound is used in studies related to its interaction with biological targets, including receptors and enzymes.
Industrial Applications: It is employed in the development of new materials and as an intermediate in the synthesis of other chemical compounds
Mecanismo De Acción
The mechanism of action of 2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine ring is known to interact with various neurotransmitter receptors, potentially modulating their activity. The methoxy and dimethylbenzyl groups contribute to the compound’s binding affinity and selectivity towards these targets .
Comparación Con Compuestos Similares
2-[1-(4-Methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol can be compared with similar compounds such as:
2,3-Dimethyl-4-methoxybenzyl alcohol: This compound shares the methoxy and dimethylbenzyl groups but lacks the piperazine ring, making it less versatile in terms of biological activity.
4,4’-Dimethoxy-2,2’-bipyridine: This compound contains a bipyridine structure with methoxy groups, differing significantly in its chemical properties and applications.
The uniqueness of this compound lies in its combination of the piperazine ring with the methoxy and dimethylbenzyl groups, providing a distinct profile of chemical reactivity and biological activity.
Propiedades
Número CAS |
819802-31-8 |
|---|---|
Fórmula molecular |
C16H26N2O2 |
Peso molecular |
278.39 g/mol |
Nombre IUPAC |
2-[1-[(4-methoxy-2,3-dimethylphenyl)methyl]piperazin-2-yl]ethanol |
InChI |
InChI=1S/C16H26N2O2/c1-12-13(2)16(20-3)5-4-14(12)11-18-8-7-17-10-15(18)6-9-19/h4-5,15,17,19H,6-11H2,1-3H3 |
Clave InChI |
SSWVGAQGUIIKGK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)OC)CN2CCNCC2CCO |
SMILES canónico |
CC1=C(C=CC(=C1C)OC)CN2CCNCC2CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B3430227.png)












